An In-depth Technical Guide to 1,4-Bis((m-tolyloxy)acetyl)piperazine (CAS 2884-12-0)
An In-depth Technical Guide to 1,4-Bis((m-tolyloxy)acetyl)piperazine (CAS 2884-12-0)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 1,4-Bis((m-tolyloxy)acetyl)piperazine (CAS 2884-12-0) is limited in publicly available scientific literature. This guide has been constructed by synthesizing information from closely related structural analogs, particularly its para-isomer, and the broader class of 1,4-disubstituted piperazine derivatives. All properties and potential applications should be considered inferred and require experimental validation.
Introduction and Overview
1,4-Bis((m-tolyloxy)acetyl)piperazine is a disubstituted piperazine derivative. The core structure consists of a central piperazine ring, a versatile scaffold in medicinal chemistry, functionalized at both nitrogen atoms with (m-tolyloxy)acetyl groups. The tolyloxy (cresoxy) moieties introduce aromatic character and potential for specific steric and electronic interactions, making this class of compounds of interest for various biological and material science applications. Given the prevalence of the piperazine core in pharmacologically active agents, this compound represents a potential building block for novel therapeutics.
Physicochemical Properties: An Inferential Analysis
| Property | Inferred Value for 1,4-Bis((m-tolyloxy)acetyl)piperazine | Data for 1,4-Bis((p-tolyloxy)acetyl)piperazine[1] |
| CAS Number | 2884-12-0 | 2884-13-1 |
| Molecular Formula | C22H26N2O4 | C22H26N2O4 |
| Molecular Weight | 382.5 g/mol | 382.5 g/mol |
| IUPAC Name | 2-(3-methylphenoxy)-1-[4-[2-(3-methylphenoxy)acetyl]piperazin-1-yl]ethanone | 2-(4-methylphenoxy)-1-[4-[2-(4-methylphenoxy)acetyl]piperazin-1-yl]ethanone |
| Topological Polar Surface Area | 59.1 Ų | 59.1 Ų |
| Predicted XLogP3 | ~3.1 | 3.1 |
| Appearance | Likely a solid at room temperature | Not specified |
It is anticipated that the meta- and para-isomers will exhibit similar molecular weights and polar surface areas. Minor differences in physical properties such as melting point, solubility, and crystal packing are expected due to the different substitution patterns on the tolyl groups.
Synthesis and Characterization
General Synthesis Strategy
The synthesis of 1,4-bis(substituted acetyl)piperazines typically involves the acylation of piperazine with a suitable acylating agent. A plausible synthetic route for 1,4-Bis((m-tolyloxy)acetyl)piperazine would involve the reaction of piperazine with two equivalents of an activated derivative of (m-tolyloxy)acetic acid, such as its acyl chloride or anhydride.[2] This is a common and versatile method for preparing N-acylpiperazines.
A similar synthetic approach is documented for related compounds, where 1,4-bis(2-hydroxyethyl)piperazine is reacted with acetylsalicyloyl chloride or anhydride.[2]
DOT Diagram: Proposed Synthesis Workflow
Caption: Proposed synthetic workflow for 1,4-Bis((m-tolyloxy)acetyl)piperazine.
Characterization Techniques
The structural confirmation of the synthesized compound would rely on standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the presence of the piperazine, acetyl, and m-tolyl groups and their connectivity.
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Mass Spectrometry (MS): To verify the molecular weight of the compound.
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Infrared (IR) Spectroscopy: To identify characteristic functional groups, particularly the amide carbonyl (C=O) stretch.
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Elemental Analysis: To determine the elemental composition and confirm the empirical formula.
Potential Applications in Research and Drug Development
While specific applications for 1,4-Bis((m-tolyloxy)acetyl)piperazine have not been documented, the broader class of bis-piperazine derivatives has shown significant potential in several areas:
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Antimicrobial Agents: Novel bis-piperazine derivatives have been synthesized and evaluated for their in vitro antimicrobial activity against various Gram-positive and Gram-negative bacteria and fungal species.[3] Molecular docking studies on some of these compounds have targeted key bacterial enzymes like DNA gyrase.[3]
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Anti-Cancer Agents: The related compound 1,4-bis(chloroacetyl)piperazine serves as a precursor for the synthesis of potential anti-cancer agents.[4]
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Neurodegenerative Diseases: Piperazine derivatives are being investigated as multi-target-directed ligands for Alzheimer's disease, showing inhibitory effects on enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[5]
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Materials Science: The rigid structure of the piperazine ring and the potential for functionalization make these compounds candidates for the development of coordination polymers and other advanced materials.[4]
The presence of the tolyloxy groups in 1,4-Bis((m-tolyloxy)acetyl)piperazine may offer unique binding interactions with biological targets, warranting its investigation in these and other therapeutic areas.
Safety and Handling
A specific Safety Data Sheet (SDS) for 1,4-Bis((m-tolyloxy)acetyl)piperazine is not available. However, based on the SDS for related piperazine derivatives, the following general precautions should be observed:
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6][7]
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Handling: Wash hands and any exposed skin thoroughly after handling.[6][8] Avoid breathing dust, fumes, or vapors.[6][7] Use only in a well-ventilated area.[6][8]
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Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[7][8]
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First Aid:
It is imperative to conduct a thorough risk assessment before handling this compound and to consult the SDS for a closely related compound if a specific one is unavailable.
Conclusion
1,4-Bis((m-tolyloxy)acetyl)piperazine is a compound with limited directly available data. However, by examining its structural analogs, a picture emerges of a molecule with potential applications in medicinal chemistry and materials science. Its synthesis is likely achievable through standard acylation procedures. Future research is needed to experimentally determine its physicochemical properties, biological activities, and safety profile to fully unlock its potential.
References
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PubChem. (n.d.). 1,4-Bis((p-tolyloxy)acetyl)piperazine. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 1,4-bis(2-(Acetylsalicyloyloxy)Propyl)Piperazine. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]
- Google Patents. (n.d.). US4420482A - 1,4-Bis(acetylsalicyloyloxy)piperizine derivatives.
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PubChemLite. (n.d.). Piperazine, 1,4-bis(butoxyacetyl)- (C16H30N2O4). Retrieved from [Link]
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MDPI. (n.d.). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Retrieved from [Link]
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TÜBİTAK Academic Journals. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Retrieved from [Link]
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Assiut University. (2023, October 21). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents. Retrieved from [Link]
Sources
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- 2. US4420482A - 1,4-Bis(acetylsalicyloyloxy)piperizine derivatives - Google Patents [patents.google.com]
- 3. "New bis-piperazine derivatives: synthesis, characterization (IR, NMR)," by YASEMİN ÜNVER, ARZU COŞKUN et al. [journals.tubitak.gov.tr]
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(Note: An image of the chemical structure with protons labeled (a, b, c, d, e, f) would be inserted here for clarity in a final publication.)
